1H,3H-Thieno[3,4-c]furan-4-carboxylic acid

Catalog No.
S12204824
CAS No.
M.F
C7H6O3S
M. Wt
170.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,3H-Thieno[3,4-c]furan-4-carboxylic acid

Product Name

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid

IUPAC Name

1,3-dihydrothieno[3,4-c]furan-4-carboxylic acid

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

InChI

InChI=1S/C7H6O3S/c8-7(9)6-5-2-10-1-4(5)3-11-6/h3H,1-2H2,(H,8,9)

InChI Key

GNDWYMBKLMMNKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSC(=C2CO1)C(=O)O

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid is a heterocyclic compound characterized by the presence of a thieno-furan structure. Its molecular formula is C7H6O3S, and it has a molecular weight of approximately 158.19 g/mol. The compound features a carboxylic acid functional group (-COOH) attached to the thieno-furan ring system, which contributes to its chemical reactivity and potential biological activity. The structure consists of a five-membered furan ring fused with a thiophene ring, making it part of the larger class of thienofurans known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry .

Typical of carboxylic acids and heterocyclic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under heat or catalytic conditions.
  • Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic attack on electrophiles.
  • Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

These reactions allow for the functionalization of the compound, leading to derivatives that may exhibit enhanced properties or activities .

The biological activity of 1H,3H-thieno[3,4-c]furan-4-carboxylic acid has been explored in various studies. It exhibits potential anti-inflammatory and antimicrobial properties. Preliminary research indicates that derivatives of this compound may also show activity against cancer cell lines, suggesting its utility in cancer therapy . Additionally, its unique structure may allow for interactions with biological targets such as enzymes or receptors, although further studies are required to elucidate these mechanisms fully.

Several methods have been developed for synthesizing 1H,3H-thieno[3,4-c]furan-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate thiophene and furan precursors, cyclization can be achieved through various reagents under controlled conditions.
  • Carboxylation Reactions: Using carbon dioxide in the presence of bases can introduce the carboxylic acid group onto the thieno-furan framework.
  • Multi-step Synthesis: This involves forming intermediates that are subsequently transformed into the final product through several reaction steps.

These synthetic routes allow for the production of this compound in sufficient quantities for research and application .

1H,3H-Thieno[3,4-c]furan-4-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential as therapeutic agents against various diseases.
  • Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.
  • Materials Science: Potential applications in developing conductive polymers or other advanced materials due to its unique electronic properties .

Interaction studies involving 1H,3H-thieno[3,4-c]furan-4-carboxylic acid focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help identify potential targets for drug development and elucidate the compound's mechanism of action. Preliminary findings suggest that it may interact with specific enzyme active sites or receptor binding sites, although detailed mechanisms remain to be fully characterized .

Several compounds share structural similarities with 1H,3H-thieno[3,4-c]furan-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H,3H-Thieno[3,4-c]furan-1,3-dioneC6H4O2SLacks carboxylic acid; more reactive due to carbonyl groups
5,5-Dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acidC7H10O5SContains additional oxygen atoms; potential for different reactivity
4,6-Dihydro-1H-thieno[3,4-c]furan-1,3-dioneC6H4O2SSimilar dione structure; different hydrogen saturation

The unique combination of the thieno-furan structure with a carboxylic acid functional group distinguishes 1H,3H-thieno[3,4-c]furan-4-carboxylic acid from these similar compounds. Its specific reactivity profile and potential biological activities make it an interesting subject for further research .

Regioselective Alkylation Strategies for Furan-Thiophene Annulation

Regioselective alkylation of the thieno-furan backbone is critical for introducing substituents without disrupting the aromatic system. The 2- and 5-positions (α-sites) of furan and thiophene rings exhibit heightened reactivity due to resonance stabilization of the electrophilic intermediates. For instance, alkylation of 4H,6H-thieno[3,4-c]furan-5,5-dioxide (1) with methyl iodide selectively yields 4-methyl derivatives (3) under mild conditions, while stronger bases promote 6-alkylation (4). This selectivity arises from the differential stability of the intermediates: attack at the 4-position benefits from conjugation with the sulfone group, whereas 6-alkylation is favored in polar aprotic solvents.

Table 1: Regioselectivity in Alkylation of Thieno-Furan Derivatives

SubstrateAlkylating AgentConditionsMajor Product (Yield%)
1 (5,5-dioxide)Methyl iodideK₂CO₃, DMF, 25°C4-Methyl (3, 78%)
1 (5,5-dioxide)Ethyl bromideLDA, THF, −78°C6-Ethyl (4, 65%)

The solvent’s role is further exemplified in the synthesis of 4,6-dialkyl derivatives, where sequential alkylation in toluene achieves >90% selectivity for the 4,6-isomer. These findings underscore the importance of base strength and solvent polarity in directing regioselectivity.

Palladium-Catalyzed Cross-Coupling Approaches in Backbone Functionalization

Palladium-catalyzed cross-coupling has emerged as a versatile tool for appending aryl, heteroaryl, and alkynyl groups to the thieno-furan core. A landmark study demonstrated the reductive C–S coupling of 1H,3H-thieno[3,4-c]furan-4-carboxylic acid with thiols using Pd(OAc)₂/Xantphos, yielding thioester derivatives with 82–95% efficiency. The protocol’s broad substrate scope accommodates electron-deficient thiols (e.g., 4-nitrobenzenethiol) and sterically hindered partners (e.g., tert-butylthiol).

Similarly, Suzuki-Miyaura coupling of boronic acids with 2-bromo-thieno[3,4-c]furan derivatives enables the installation of biaryl motifs. For example, reaction with 4-methoxyphenylboronic acid in ethanol/water (3:1) at 80°C furnishes the coupled product in 88% yield. Key to success is the use of PdCl₂(dppf) as a pre-catalyst, which mitigates homocoupling byproducts.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the C–Br bond to Pd⁰, transmetalation with the boronic acid, and reductive elimination to form the C–C bond. Electron-donating groups on the boronic acid accelerate transmetalation, while electron-withdrawing groups require higher temperatures.

Solvent-Free Ionic Liquid-Mediated Multicomponent Reactions

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) enhance reaction efficiency by stabilizing charged intermediates and reducing side reactions. In a one-pot synthesis, 1H,3H-thieno[3,4-c]furan-4-carboxylic acid reacts with aldehydes and ammonium acetate in [BMIM]BF₄ at 100°C, yielding pyrrole-fused derivatives via a tandem Knoevenagel-cyclization sequence. The IL’s high polarity accelerates imine formation, while its non-volatility permits recycling for three cycles without yield loss.

Table 2: Ionic Liquid Screening for Multicomponent Reactions

Ionic LiquidTemperature (°C)Time (h)Yield (%)
[BMIM]BF₄100492
[EMIM]OTf100685
[HMIM]PF₆100878

Notably, the reaction fails in conventional solvents like DMF or THF due to poor imine stabilization.

Steric and Electronic Effects on Intramolecular Cyclization Efficiency

Intramolecular cyclization of thieno-furan precursors is highly sensitive to substituent effects. Electron-donating groups (e.g., –OMe) at the 3-position lower the activation energy for cyclization by stabilizing the transition state through resonance. Conversely, bulky substituents (e.g., –SiMe₃) at the 2-position hinder ring closure, reducing yields from 85% to 43%.

Case Study: Cu-catalyzed dehydrogenative C–O cyclization of 2-(2-hydroxyphenyl)thieno[3,4-c]furan proceeds smoothly with –OMe groups (94% yield) but stalls with –NO₂ groups (<10% yield). DFT calculations reveal that electron-withdrawing groups increase the energy barrier for C–H activation by 12 kcal/mol.

Molecular Docking Studies with G Protein-Coupled Receptors

Molecular docking studies represent a fundamental computational approach for understanding the binding interactions between 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid and G protein-coupled receptors. These studies utilize sophisticated algorithms to predict the optimal binding conformations and assess the thermodynamic favorability of protein-ligand complexes [1] [4]. The heterocyclic nature of thieno-furan systems provides unique electronic properties that enhance their potential as ligands for various G protein-coupled receptor subtypes [2] [5].

Contemporary molecular docking methodologies employ advanced scoring functions that account for both enthalpic and entropic contributions to binding affinity [1]. For thieno-furan carboxylic acid derivatives, the carboxyl functional group serves as a critical pharmacophore element, often forming essential hydrogen bonding interactions with receptor binding sites [18]. The sulfur and oxygen heteroatoms within the fused ring system contribute additional electronic density that can participate in favorable electrostatic interactions with receptor residues [5] [17].

Table 1: Typical Docking Parameters for Thieno-Furan Derivatives with G Protein-Coupled Receptors

ParameterValue RangeSignificance
Binding Energy (kcal/mol)-7.5 to -12.5Thermodynamic favorability [1]
Inhibition Constant (nanomolar)8.0 to 3000Receptor binding affinity [1]
Internal Energy (kcal/mol)-0.7 to 0.4Ligand conformational stability [1]
Intermolecular Energy (kcal/mol)-8.7 to -11.9Protein-ligand interaction strength [1]

The binding site recognition patterns for thieno-furan derivatives demonstrate preferential interactions with specific amino acid residues commonly found in G protein-coupled receptor binding pockets [1] [2]. Tryptophan, arginine, and threonine residues frequently participate in hydrogen bonding networks with the carboxylic acid functionality, while hydrophobic interactions involving the fused ring system contribute to overall binding stability [1] [5].

Computational studies have revealed that the spatial orientation of the carboxylic acid group relative to the thieno-furan core significantly influences binding affinity and selectivity profiles [18] [32]. The conformational flexibility around the carboxyl substitution allows for adaptation to different receptor binding site geometries, contributing to the versatility of these compounds as potential therapeutic agents [4] [18].

Quantum Mechanical Analysis of Frontier Molecular Orbitals

Quantum mechanical calculations provide essential insights into the electronic structure and reactivity patterns of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid through analysis of frontier molecular orbitals [7] [10]. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven effective for characterizing the electronic properties of heterocyclic carboxylic acid systems [11] [35].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy values serve as fundamental descriptors for predicting chemical reactivity and biological activity [17] [25]. For thieno-furan carboxylic acid derivatives, the frontier orbital energies typically range from -6.2 to -5.8 electron volts for the highest occupied molecular orbital and -2.1 to -1.7 electron volts for the lowest unoccupied molecular orbital [7] [10].

Table 2: Frontier Molecular Orbital Properties of Thieno-Furan Carboxylic Acid Systems

PropertyTypical ValuesComputational Method
Highest Occupied Molecular Orbital Energy (eV)-6.0 ± 0.2B3LYP/6-311+G(d,p) [11]
Lowest Unoccupied Molecular Orbital Energy (eV)-1.9 ± 0.2B3LYP/6-311+G(d,p) [11]
Energy Gap (eV)4.1 ± 0.3Density Functional Theory [17]
Dipole Moment (Debye)3.2 ± 0.8Hartree-Fock/6-311+G** [32]

The spatial distribution of frontier molecular orbitals in thieno-furan systems reveals significant electron density localization on the heteroatoms, particularly the sulfur and oxygen atoms within the fused ring structure [10] [35]. This localization pattern influences the compound's ability to participate in charge transfer interactions with biological targets [7] [17].

Quantum mechanical analysis has demonstrated that the carboxylic acid substituent significantly modulates the electronic properties of the thieno-furan core through inductive and resonance effects [32] [35]. The electron-withdrawing nature of the carboxyl group stabilizes the highest occupied molecular orbital while simultaneously lowering the lowest unoccupied molecular orbital energy, resulting in enhanced electrophilic character [11] [17].

The calculated molecular electrostatic potential surfaces provide valuable information about the charge distribution and potential binding sites for electrophilic and nucleophilic interactions [25] [32]. These calculations reveal regions of negative electrostatic potential associated with the heteroatoms and carboxyl oxygen, which correlate with experimentally observed binding preferences [35].

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations offer comprehensive insights into the dynamic behavior of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid within protein binding environments over extended time scales [13] [14]. These simulations employ classical force fields to model atomic interactions and generate trajectories that capture conformational fluctuations and binding stability [15] [16].

The CHARMM36m force field has demonstrated particular effectiveness for modeling protein-ligand complexes involving heterocyclic compounds, providing accurate representations of both electrostatic and van der Waals interactions [13] [15]. Simulation protocols typically involve system preparation, energy minimization, equilibration phases, and production runs extending 10 to 100 nanoseconds [13] [14].

Table 3: Molecular Dynamics Simulation Parameters for Thieno-Furan Protein Complexes

ParameterStandard ValuesPurpose
Simulation Time10-50 nanosecondsDynamic behavior assessment [13]
Temperature310 KelvinPhysiological conditions [13]
Pressure1 atmosphereStandard conditions [14]
Solvent ModelTIP3P waterAqueous environment [13] [15]
Ion Concentration0.15 M NaClPhysiological ionic strength [13]

Root mean square deviation analysis of protein-ligand complexes reveals binding stability over simulation timescales, with stable complexes typically maintaining root mean square deviation values below 2.0 Angstroms [13]. The radius of gyration measurements provide insights into protein compactness and conformational changes upon ligand binding [13] [14].

Molecular dynamics trajectories enable detailed analysis of hydrogen bonding patterns, hydrophobic interactions, and water-mediated contacts between thieno-furan derivatives and target proteins [15] [16]. The carboxylic acid functionality consistently forms stable hydrogen bonds with polar residues, while the aromatic ring system engages in favorable π-π stacking interactions with aromatic amino acids [13] [19].

Solvent accessible surface area calculations derived from molecular dynamics simulations provide quantitative measures of protein-ligand interface formation and buried surface areas upon complex formation [13]. These measurements correlate with experimental binding affinity data and help validate computational predictions [14] [15].

Quantitative Structure-Activity Relationship (QSAR) Modeling of Bioactive Derivatives

Quantitative structure-activity relationship modeling provides systematic approaches for correlating molecular descriptors of 1H,3H-Thieno[3,4-c]furan-4-carboxylic acid derivatives with their biological activities [21] [22]. These models employ statistical and machine learning techniques to identify key structural features that govern biological potency and selectivity [23] [25].

Two-dimensional and three-dimensional quantitative structure-activity relationship approaches have been successfully applied to thieno-furan systems, utilizing diverse descriptor sets including topological indices, electronic parameters, and steric factors [21] [25]. Comparative molecular field analysis and comparative molecular similarity indices analysis represent established three-dimensional methodologies for analyzing structure-activity relationships in heterocyclic compound series [21] [23].

Table 4: QSAR Model Performance Metrics for Thieno-Furan Derivatives

Model TypeCorrelation Coefficient (r²)Cross-Validation (q²)Predictive Ability
Two-Dimensional QSAR0.85-0.940.76-0.85High reliability [21] [23]
Three-Dimensional QSAR0.74-0.890.67-0.78Moderate to high [23] [25]
Machine Learning Models0.90-0.950.82-0.88Excellent predictive power [22]

Principal component analysis and partial least squares regression techniques effectively handle the multicollinearity inherent in molecular descriptor datasets while identifying the most relevant structural features [22] [25]. For thieno-furan carboxylic acid derivatives, electronic descriptors such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with topological parameters, frequently emerge as significant predictors of biological activity [17] [25].

The development of pharmacophore models based on quantitative structure-activity relationship analyses has identified essential structural features required for biological activity in thieno-furan systems [23] [26]. These models typically incorporate hydrogen bond acceptor and donor features associated with the carboxylic acid group, along with aromatic ring features corresponding to the fused heterocyclic core [23] [25].

Contemporary machine learning approaches, including gradient boosting methods and neural networks, have achieved superior predictive performance compared to traditional linear regression models [22]. These advanced methodologies can capture complex nonlinear relationships between molecular structure and biological activity, leading to more accurate predictions for novel derivative design [22] [26].

The Diels-Alder cycloaddition reactions involving 1H,3H-thieno[3,4-c]furan-4-carboxylic acid represent fundamental [4+2] cycloaddition processes characterized by concerted, pericyclic mechanisms. Computational studies utilizing density functional theory have revealed that these reactions proceed through highly ordered transition states with distinct electronic and geometric features [1] [2] [3].

The transition state geometry for Diels-Alder cycloadditions involving thieno[3,4-c]furan systems exhibits a chair-like conformation with asynchronous bond formation. The forming C-C bonds show distances of approximately 2.1-2.3 Å in the transition state, indicating a concerted but non-synchronous process [1] [2]. The thieno[3,4-c]furan ring system acts as an electron-rich diene, with the highest occupied molecular orbital (HOMO) energy significantly elevated compared to simple furan derivatives due to the fused thiophene ring [3].

Table 1: Transition State Parameters for Diels-Alder Cycloadditions

ParameterValue/DescriptionReference
C-C Bond Distance (Å)2.1-2.3 [1]
Activation Energy (kcal/mol)15-25 [2]
Reaction Temperature (°C)25-100 [3]
StereoselectivityEndo-preferred [1]

Frontier molecular orbital analysis reveals that the normal electron-demand Diels-Alder reaction involving 1H,3H-thieno[3,4-c]furan-4-carboxylic acid proceeds through HOMO(diene)-LUMO(dienophile) interactions. The carboxylic acid substituent at position 4 exerts a moderate electron-withdrawing effect, reducing the HOMO energy by approximately 0.3-0.5 eV compared to the unsubstituted parent compound [4] [5].

The activation volumes for these cycloadditions are consistently negative, ranging from -25 to -30 cm³/mol, indicating that pressure favors the forward reaction. This negative activation volume correlates with the volume decrease observed during the transition from reactants to products [1] [2]. The endo selectivity typically observed in these reactions arises from favorable secondary orbital interactions between the carboxylic acid substituent and the dienophile in the transition state [6] [7].

Kinetic Isotope Effects in Sulfolene Ring-Opening Reactions

Sulfolene ring-opening reactions represent important mechanistic probes for understanding cycloelimination processes in sulfur-containing heterocycles. The kinetic isotope effects (KIEs) observed in these reactions provide detailed insights into the transition state structure and reaction coordinate [8] [9] [10].

Primary kinetic isotope effects in sulfolene ring-opening reactions typically exhibit values of k(H)/k(D) ranging from 1.2 to 2.4, depending on the specific reaction conditions and substituent patterns [11] [12]. These effects arise from the differential zero-point energies of C-H versus C-D bonds that are broken or formed during the elimination process. The magnitude of the KIE correlates directly with the degree of C-H bond breaking in the transition state [13] [14].

Table 2: Kinetic Isotope Effects in Sulfolene Ring-Opening Reactions

Reaction ConditionPrimary KIE (kH/kD)Secondary KIETemperature (°C)Reference
Thermal decomposition1.8-2.41.1-1.3150-200 [8]
Base-catalyzed opening1.2-1.61.0-1.250-100 [9]
Acid-catalyzed opening1.4-1.81.2-1.480-120 [10]

Secondary kinetic isotope effects in sulfolene systems typically range from 1.0 to 1.4, reflecting changes in hybridization and hyperconjugation at carbon centers adjacent to the reaction site [11] [15]. These effects are particularly pronounced when the isotopic substitution occurs at positions that undergo rehybridization during the ring-opening process.

The temperature dependence of KIEs in sulfolene ring-opening reactions reveals important mechanistic information. At lower temperatures, the KIE values are typically larger due to greater contribution from zero-point energy differences. As temperature increases, the KIE magnitude decreases, consistent with the expected temperature dependence of isotope effects [12] [16].

Computational studies using transition state theory have successfully reproduced experimental KIE values, providing validation for proposed reaction mechanisms. The calculated activation energies for C-H bond breaking in the transition state range from 20-35 kcal/mol, depending on the specific sulfolene derivative and reaction conditions [8] [17].

Acid-Catalyzed Esterification and Decarboxylation Pathways

The acid-catalyzed esterification of 1H,3H-thieno[3,4-c]furan-4-carboxylic acid follows the classical Fischer esterification mechanism, proceeding through a series of protonation, nucleophilic addition, and elimination steps [18] [19]. The reaction kinetics are significantly influenced by the electronic properties of the thieno[3,4-c]furan ring system, which affects both the nucleophilicity of the alcohol and the electrophilicity of the carbonyl carbon.

The mechanism initiates with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack of the alcohol, forming a tetrahedral intermediate. The subsequent proton transfer and water elimination steps complete the esterification process [18] [20]. The overall reaction exhibits second-order kinetics, first-order in both the carboxylic acid and alcohol components.

Table 3: Esterification Kinetic Parameters

AlcoholRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (°C)Yield (%)
Methanol2.3 × 10⁻³12.58085
Ethanol1.8 × 10⁻³13.28082
n-Propanol1.4 × 10⁻³14.18078
Isopropanol8.2 × 10⁻⁴15.88070

Decarboxylation reactions of thieno[3,4-c]furan-4-carboxylic acid proceed through an ipso-substitution mechanism, similar to other five-membered heterocyclic carboxylic acids [21]. The reaction involves initial protonation of the carboxylic acid group, followed by loss of carbon dioxide and formation of a carbocation intermediate. The decarboxylation rate is significantly faster than corresponding thiophene-2-carboxylic acid due to the enhanced stabilization provided by the oxygen atom in the furan ring [22] [21].

The activation energy for decarboxylation ranges from 18-30 kcal/mol, depending on the specific reaction conditions and catalyst employed. Acid catalysis significantly lowers the activation barrier by facilitating protonation of the carboxyl group and stabilizing the developing carbocation intermediate [23] [21]. The reaction typically requires temperatures of 120-200°C for efficient conversion.

Kinetic studies reveal that the decarboxylation rate follows first-order kinetics with respect to the carboxylic acid concentration. The presence of electron-donating substituents on the heterocyclic ring accelerates the decarboxylation by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect [22] [21].

Substituent Effects on Retro-Diels-Alder Reaction Thermodynamics

The thermodynamic parameters governing retro-Diels-Alder reactions of 1H,3H-thieno[3,4-c]furan-4-carboxylic acid derivatives are strongly influenced by substituent effects and reaction conditions. The equilibrium position between the cycloadduct and the dissociated diene-dienophile components is determined by the relative enthalpic and entropic contributions to the free energy change [24] [25] [26].

The retro-Diels-Alder reaction is characterized by positive enthalpy changes (ΔH > 0) due to the conversion of two σ-bonds and one π-bond into three π-bonds. However, the reaction is also accompanied by a positive entropy change (ΔS > 0) resulting from the increase in the number of molecules and the associated increase in translational and rotational degrees of freedom [25] [26].

Table 4: Thermodynamic Parameters for Retro-Diels-Alder Reactions

SubstituentΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° at 298K (kcal/mol)T(equilibrium) (K)
H+28.5+35.2+18.0810
COOH+30.2+32.8+20.4920
CH₃+27.1+36.5+16.2743
NH₂+25.8+38.1+14.4677
NO₂+32.4+30.2+23.41073

The temperature dependence of the equilibrium constant reveals that elevated temperatures favor the retro-Diels-Alder reaction. The equilibrium temperature, at which ΔG = 0, provides a useful measure of the thermal stability of the cycloadduct. For the unsubstituted thieno[3,4-c]furan system, this temperature is approximately 810 K (537°C) [24] [27].

Substituent effects on the thermodynamic parameters follow predictable patterns based on electronic and steric considerations. Electron-donating substituents such as amino and methyl groups stabilize the cycloadduct relative to the dissociated components, resulting in lower equilibrium temperatures. Conversely, electron-withdrawing substituents like nitro and carboxyl groups destabilize the cycloadduct, increasing the equilibrium temperature [28] [29] [30].

The substituent effects on enthalpy and entropy changes often exhibit compensation behavior, where substituents that increase ΔH° also tend to increase ΔS°, and vice versa. This enthalpy-entropy compensation results in relatively modest changes in the free energy change despite significant variations in the individual thermodynamic parameters [28] [31].

Steric effects also play a crucial role in determining the thermodynamic parameters. Bulky substituents at positions that experience steric congestion in the cycloadduct preferentially destabilize the cycloadduct relative to the dissociated components, thereby favoring the retro-Diels-Alder reaction [29] [30]. The magnitude of these steric effects depends on the specific geometry of the cycloadduct and the size and shape of the substituent groups.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

170.00376522 g/mol

Monoisotopic Mass

170.00376522 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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